molecular formula C34H64N2S2Si4 B14287783 2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} CAS No. 137955-88-5

2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}

Cat. No.: B14287783
CAS No.: 137955-88-5
M. Wt: 677.4 g/mol
InChI Key: REFLRHAQKBAQJD-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} is a chemical compound known for its unique structure and properties It features a disulfide linkage between two pyridine rings, each substituted with tert-butyl(dimethyl)silyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} typically involves the coupling of pyridine derivatives with disulfide linkages. One common method involves the reaction of 3,6-bis[tert-butyl(dimethyl)silyl]pyridine with a disulfide reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the coupling process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} can undergo various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Reagents like fluoride ions (from tetrabutylammonium fluoride) can be used to remove silyl groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Pyridine derivatives with different substituents replacing the silyl groups.

Scientific Research Applications

2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.

    Industry: May be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} involves its ability to undergo redox reactions due to the presence of the disulfide linkage. This compound can interact with various molecular targets, including proteins and enzymes, by forming or breaking disulfide bonds. The tert-butyl(dimethyl)silyl groups provide steric protection, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Disulfanediylbis(n-sec-butylbenzamide): Another disulfide-linked compound with different substituents.

    tert-Butyldimethylsilyl chloride: A common silylating agent used in organic synthesis.

    3,6-Bis(tert-butyl(dimethyl)silyl)pyridine: A precursor in the synthesis of the target compound.

Uniqueness

2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} is unique due to its combination of disulfide linkage and bulky silyl groups. This structure provides both reactivity and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

137955-88-5

Molecular Formula

C34H64N2S2Si4

Molecular Weight

677.4 g/mol

IUPAC Name

[2-[[3,6-bis[tert-butyl(dimethyl)silyl]pyridin-2-yl]disulfanyl]-6-[tert-butyl(dimethyl)silyl]pyridin-3-yl]-tert-butyl-dimethylsilane

InChI

InChI=1S/C34H64N2S2Si4/c1-31(2,3)39(13,14)25-21-23-27(41(17,18)33(7,8)9)35-29(25)37-38-30-26(40(15,16)32(4,5)6)22-24-28(36-30)42(19,20)34(10,11)12/h21-24H,1-20H3

InChI Key

REFLRHAQKBAQJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=C(N=C(C=C1)[Si](C)(C)C(C)(C)C)SSC2=C(C=CC(=N2)[Si](C)(C)C(C)(C)C)[Si](C)(C)C(C)(C)C

Origin of Product

United States

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